2-Ethyl-3-methylpyrazine-d3
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Overview
Description
2-Ethyl-3-methylpyrazine-d3 is a deuterated derivative of 2-Ethyl-3-methylpyrazine, a compound known for its presence in various food products due to its distinct aroma. The deuterium labeling makes it particularly useful in scientific research, especially in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-3-methylpyrazine-d3 can be synthesized through the deuteration of 2-Ethyl-3-methylpyrazine. This process involves the replacement of hydrogen atoms with deuterium atoms. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a catalyst to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The product is then purified through distillation or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methylpyrazine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding pyrazine N-oxide.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while reduction can produce dihydropyrazines .
Scientific Research Applications
2-Ethyl-3-methylpyrazine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Helps in studying metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of flavor and fragrance compounds
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methylpyrazine-d3 involves its interaction with various molecular targets. The deuterium atoms can influence the compound’s pharmacokinetics by altering its metabolic stability and distribution. This makes it a valuable tool in studying drug metabolism and enzyme-catalyzed reactions .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3-methylpyrazine: The non-deuterated version, commonly found in food products.
2,3-Dimethylpyrazine: Another pyrazine derivative with similar aromatic properties.
2-Ethyl-3,5-dimethylpyrazine: Known for its lower odor threshold compared to other pyrazines
Uniqueness
2-Ethyl-3-methylpyrazine-d3 stands out due to its deuterium labeling, which provides unique advantages in scientific research. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can lead to different pharmacokinetic profiles compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C7H10N2 |
---|---|
Molecular Weight |
125.19 g/mol |
IUPAC Name |
2-ethyl-3-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C7H10N2/c1-3-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3/i2D3 |
InChI Key |
LNIMMWYNSBZESE-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=CN=C1CC |
Canonical SMILES |
CCC1=NC=CN=C1C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.